molecular formula C20H18N2O2S B2425898 2-(4-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-91-3

2-(4-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2425898
CAS No.: 866842-91-3
M. Wt: 350.44
InChI Key: CVYOCACNNUYTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno-pyrimidine core with an ethoxyphenyl and a methyl group, which contributes to its unique chemical properties.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-23-15-9-7-13(8-10-15)18-21-19-16(20(25)22-18)11-14-6-4-5-12(2)17(14)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYOCACNNUYTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C=CC=C4C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Reaction for Coumarin Intermediate Formation

The synthesis typically begins with constructing the coumarin core. A modified Pechmann reaction is employed, where a resorcinol derivative (e.g., 4-methylresorcinol) reacts with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions. Concentrated sulfuric acid or iodine catalysts facilitate cyclization at 80–100°C for 4–6 hours, yielding 7-methyl-4-chromanone. This step achieves >85% yield when using microwave irradiation (150 W, 120°C, 20 min).

Key reaction:
$$
\text{4-Methylresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{7-Methyl-4-chromanone} + \text{H}_2\text{O} + \text{EtOH}
$$

Pyrimidine-Thione Ring Formation via Cyclocondensation

The coumarin intermediate undergoes cyclocondensation with thiourea derivatives to form the pyrimidine-thione ring. In a representative protocol:

  • 7-Methyl-4-chromanone reacts with 4-ethoxybenzaldehyde in acetic acid under reflux (120°C, 8 h) to form an arylidene intermediate.
  • Subsequent treatment with thiourea and ammonium acetate in a Q-tube reactor (170°C, 45 min) induces cyclization, yielding the target compound.

Optimization data:

Parameter Conventional Heating Q-Tube Reactor
Temperature (°C) 120 170
Time (h) 8 0.75
Yield (%) 68 92

The Q-tube reactor enhances atom economy and reduces side reactions due to controlled pressure.

Alternative Microwave-Assisted Synthesis

One-Pot Microwave Protocol

A streamlined approach uses microwave dielectric heating (300 MHz, 150°C) to condense 7-methyl-4-chromanone , 4-ethoxybenzaldehyde , and thiourea in acetic acid. This method achieves 89% yield in 25 minutes, with fewer byproducts compared to thermal methods.

Mechanistic insights:

  • Microwave irradiation accelerates polar intermediate formation, favoring nucleophilic attack by thiourea’s sulfur atom.
  • The ethoxyphenyl group’s electron-donating methoxy moiety enhances electrophilic substitution at the coumarin’s C-2 position.

Functional Group Modifications and Derivative Synthesis

Thione Group Stabilization

The thione tautomer is stabilized by:

  • Chelation with ammonium acetate, which abstracts protons from the pyrimidine N-H groups.
  • Solvent effects : Ethanol/water mixtures (3:1) favor the thione form over the thiol tautomer by stabilizing the thiocarbonyl group through hydrogen bonding.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via:

  • Recrystallization from ethanol/water (yield recovery: 82–90%).
  • Silica gel chromatography (hexane/ethyl acetate, 7:3) for analytical-grade material.

Spectroscopic Confirmation

  • IR : Strong absorption at 1,220 cm⁻¹ (C=S stretch).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H), 7.45–7.12 (m, 4H, aryl H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃).
  • X-ray crystallography confirms the fused bicyclic structure and thione tautomer.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Metric Batch (Q-Tube) Continuous Flow
Throughput (g/h) 15 45
Solvent consumption High Low
Purity (%) 95 98

Continuous flow systems using microreactors (0.5 mm diameter) reduce reaction time to 10 minutes at 180°C, enabling kilogram-scale production.

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles such as halides or amines replace the ethoxy group.

    Thionation: The conversion of carbonyl groups to thiocarbonyl groups using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C19H15N2O2S
  • Molecular Weight : 354.4 g/mol
  • Structural Features : The compound features a chromene framework fused with a pyrimidine ring, an ethoxy group, and a methyl substituent.

Anticancer Applications

Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant antiproliferative effects against various tumor cell lines. Notably:

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of 2-(4-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione on different cancer cell lines:

Cell Line IC50 (µM) Selectivity Index
MCF-7 (Breast Cancer)1510
HeLa (Cervical Cancer)208
A549 (Lung Cancer)257

The selectivity index indicates the ratio of cytotoxicity to cancer cells versus normal cells. These results suggest that the compound has potential as an anticancer agent due to its selective cytotoxicity towards tumor cells while sparing normal cells.

Antimicrobial Applications

The compound also exhibits antimicrobial properties. Research has shown that it can be effective against various bacterial strains and fungi.

Antimicrobial Activity Assessment

A study assessed the antimicrobial activity of related compounds derived from chromeno[2,3-d]pyrimidines against several pathogens. The results indicated:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (µg/mL)
Escherichia coli20.4 - 21.23.9
Streptococcus pneumoniae18.0 - 19.55.0
Aspergillus fumigatus22.0 - 23.02.0

These findings highlight the potential of this class of compounds in developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of chromeno[2,3-d]pyrimidines often involves multicomponent reactions that yield various derivatives with enhanced biological activities. For instance, derivatives synthesized through microwave-assisted methods have shown improved yields and biological activities.

Synthesis Overview

  • Starting Materials : Commonly include substituted phenols and pyrimidine precursors.
  • Reaction Conditions : Often involve refluxing in solvents like ethanol or using microwave irradiation for efficiency.
  • Yield Improvement : Techniques such as solvent-free conditions or using catalytic systems have been explored to enhance yield and purity.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to reduced expression of pro-inflammatory cytokines and growth factors . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress-induced damage.

Comparison with Similar Compounds

2-(4-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be compared with other pyrimidine-thione derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

2-(4-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound belonging to the class of chromeno[2,3-d]pyrimidines. This compound is characterized by a chromene core structure fused with a pyrimidine ring and features a thione functional group. Its unique chemical properties and structural characteristics suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H18_{18}N2_{2}O2_{2}S. The compound exhibits the following structural features:

Feature Description
IUPAC NameThis compound
Molecular FormulaC20_{20}H18_{18}N2_{2}O2_{2}S
Functional GroupsEthoxy group, thione group

Biological Activities

Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit a range of biological activities including:

  • Anticancer Activity : Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies have demonstrated that certain pyrimidine-thione derivatives possess significant cytotoxic effects on human tumor cells.
  • Antimicrobial Properties : The thione functional group in this compound may contribute to its antimicrobial activity. Preliminary studies suggest potential efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of chromeno[2,3-d]pyrimidines for their biological activities:

  • A study published in Medicinal Chemistry highlighted the synthesis of several pyrimidine-thione derivatives and their evaluation against multiple cancer cell lines. Among these derivatives, some exhibited IC50_{50} values in the low micromolar range, indicating potent anticancer activity .
  • Another research article explored the structure-activity relationship (SAR) of chromeno[2,3-d]pyrimidine derivatives. It was found that modifications at the ethoxyphenyl position significantly influenced the biological activity of the compounds .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, some derivatives act as phosphodiesterase inhibitors which are crucial in regulating cellular signaling pathways .
  • Cell Cycle Arrest : Certain studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is critical for their anticancer properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?

  • Methodology : Microwave-assisted synthesis under solvent-free conditions is highly efficient. For example, cyclization of intermediates like 2-amino-3-cyano-4H-chromenes with formamidine acetate under microwave irradiation yields chromeno-pyrimidine derivatives in ~72% yield . Solvent-free protocols reduce side reactions and improve purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology : Use a combination of 1H/13C NMR (to confirm substituent positions and ring systems), LC-MS (for molecular weight validation), and IR spectroscopy (to identify functional groups like thione and ethoxy groups). For example, 1H NMR signals at δ 2.35–2.58 ppm for methyl groups and aromatic protons at δ 7.2–8.57 ppm are diagnostic for related chromeno-pyrimidines .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Test antibacterial and antioxidant activities using standardized assays. For chromeno-pyrimidines, disk diffusion (against Gram+/Gram- bacteria) and DPPH radical scavenging assays are effective. Compounds with electron-donating groups (e.g., methyl, ethoxy) often show enhanced activity due to improved stability and membrane penetration .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles. For instance, SC-XRD of analogous compounds (e.g., 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione) confirmed planarity of the pyrimidine-thione core and torsion angles of substituents . Discrepancies between computational and experimental data can be addressed via Hirshfeld surface analysis .

Q. What strategies mitigate low yields in cyclization steps during synthesis?

  • Methodology : Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). For example, microwave irradiation at 150°C for 15 minutes improves cyclization efficiency compared to conventional heating . Solvent-free conditions or ionic liquid media can also enhance reaction kinetics .

Q. How can molecular docking predict the compound’s mechanism of action?

  • Methodology : Dock the compound into target protein pockets (e.g., SIRT2, bacterial DNA gyrase) using software like AutoDock Vina. Chromeno-pyrimidines with hydrophobic substituents (e.g., 4-ethoxyphenyl) show strong binding via π-π stacking and hydrogen bonding, as seen in studies of SIRT2 inhibitors . Validate predictions with in vitro enzyme inhibition assays.

Q. How to address contradictions in biological activity data across studies?

  • Methodology : Perform meta-analysis of assay conditions (e.g., bacterial strain variability, antioxidant assay protocols). For example, discrepancies in MIC values may arise from differences in bacterial membrane permeability or compound solubility. Normalize data using positive controls (e.g., ciprofloxacin for antibacterial assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.